molecular formula C7H8O2S B8617369 2-Mercapto-6-methoxyphenol

2-Mercapto-6-methoxyphenol

Cat. No.: B8617369
M. Wt: 156.20 g/mol
InChI Key: PXWYEYRDBMKOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-6-methoxyphenol is a useful research compound. Its molecular formula is C7H8O2S and its molecular weight is 156.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8O2S

Molecular Weight

156.20 g/mol

IUPAC Name

2-methoxy-6-sulfanylphenol

InChI

InChI=1S/C7H8O2S/c1-9-5-3-2-4-6(10)7(5)8/h2-4,8,10H,1H3

InChI Key

PXWYEYRDBMKOMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)S)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1cccc(SC(=S)N(C)C)c1O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

With cooling with ice, lithium aluminium hydride (11.9 g, 288 mmol) was added to a THF (300 mL) solution of the compound (46.65 g, 192 mmol) synthesized in the above (3). After stirred at room temperature for 3 hours, 4 N NaOH was added, and filtered. The filtrate was concentrated and distilled under reduced pressure to obtain the intended compound (24.11 g, 80%) as a pale yellow oil.
Quantity
11.9 g
Type
reactant
Reaction Step One
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
compound
Quantity
46.65 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.